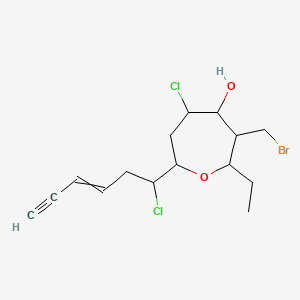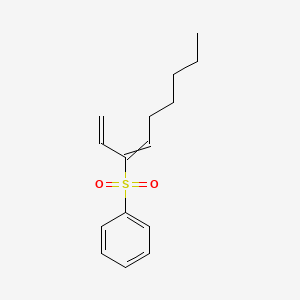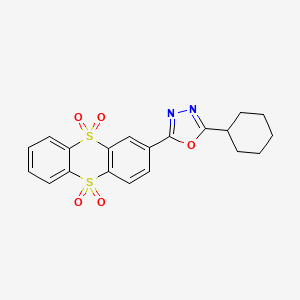
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride typically involves the reaction of 2-methyl-1-propanol with isopropylamine under controlled conditions. The reaction is followed by the formation of the hydrochloride salt to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. By blocking the β2-adrenergic receptor, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This mechanism is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-(propan-2-ylamino)propan-2-ol: A similar compound with slight structural differences, used in similar applications.
1-Propanol, 2-methyl-1-[(1-methylethyl)amino]: Another related compound with comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
138705-19-8 |
|---|---|
Formule moléculaire |
C7H18ClNO |
Poids moléculaire |
167.68 g/mol |
Nom IUPAC |
2-methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-5(2)7(9)8-6(3)4;/h5-9H,1-4H3;1H |
Clé InChI |
WUZMUSSGTBFDSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(NC(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


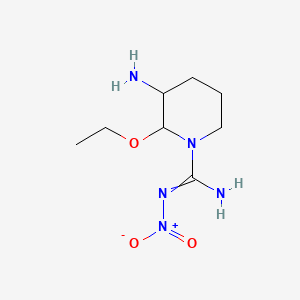
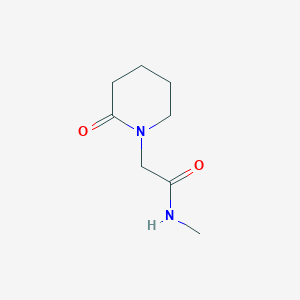
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
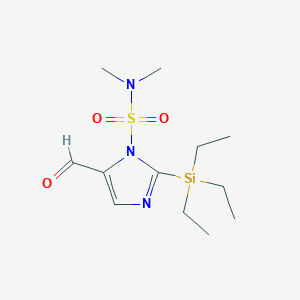
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
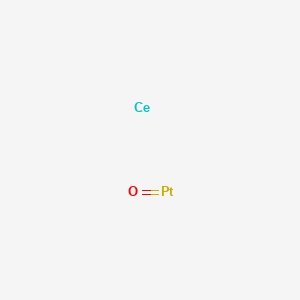
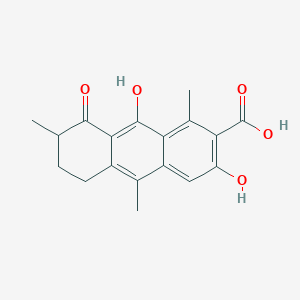
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)

